N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide
Description
N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxane ring, a phenyl group, and a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-15(17-10-9-14-8-4-5-11-23-14)12-21-19-16(18-20-21)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAKRDWGSPPOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCNC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the ethyl linker: This step involves the alkylation of the oxane ring with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the tetrazole ring: This can be accomplished through the cyclization of a suitable nitrile precursor with sodium azide under acidic conditions.
Coupling of the phenyl group:
Formation of the acetamide group: This final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol, varying temperatures.
Cyclization: Acidic or basic catalysts, solvents such as toluene or acetonitrile, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield various substituted derivatives, and cyclization may yield cyclic compounds.
Scientific Research Applications
N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and pathways, as well as in the development of new drugs and therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating various biochemical pathways.
Modulation of gene expression: The compound may influence the expression of specific genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide can be compared with other similar compounds, such as:
N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
N-(2-oxoethyl)-acetamide: This compound lacks the oxane and tetrazole rings, making it less complex and potentially less versatile in its applications.
2-(5-phenyltetrazol-2-yl)acetamide: This compound lacks the oxane ring, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
